molecular formula C6H10O3 B1592805 Vinyl acetate vinyl alcohol polymer CAS No. 25213-24-5

Vinyl acetate vinyl alcohol polymer

Cat. No. B1592805
CAS RN: 25213-24-5
M. Wt: 130.14 g/mol
InChI Key: CALWOYBZYFNRDN-UHFFFAOYSA-N
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Description

Polyvinyl Alcohol (PVA), a versatile synthetic polymer, serves as the cornerstone of numerous industrial applications. A key attribute is its exceptional ability to form films and enduring resistance to oil, grease, and solvents, significantly contributing to its widespread utility . PVA is a high molecular weight polymer of vinyl alcohol monomers .


Synthesis Analysis

The first step in the production of PVA involves the polymerization of vinyl acetate to form Polyvinyl Acetate (PVAc). This process is typically carried out in the presence of free radical initiators . Subsequently, the PVAc undergoes a process known as alcoholysis (or hydrolysis) in the presence of an alcohol and a strong base or acid catalyst. The acetate groups in the PVAc are replaced by hydroxyl groups, leading to the formation of PVA .


Molecular Structure Analysis

PVA is a high molecular weight polymer of vinyl alcohol monomers. The overall structure of PVA can be represented as follows: [-CH 2 CHOH-] n. Here, ‘n’ represents the number of repeating units, determining the overall molecular weight of the polymer .


Chemical Reactions Analysis

The reaction of acetoacetylated PVA with a cross-linking agent, adipic dihydrazide, was analyzed. The sensitivity enhanced 13C NMR spectra reveal that the carbonyl of the acetoacetyl group of PVA crosslinks with adipic hydrazide by forming an imine bond (>C N–) this study also shows that the product has only seven crosslinking sites per molecular chain with a polymerization degree of 1000 and is water resistant .


Physical And Chemical Properties Analysis

Many of PVA’s characteristics are owed to the presence of hydroxyl groups along the polymer chain. These groups provide PVA with its unique properties such as: High Tensile Strength and Flexibility, Excellent Film Forming Capacity, and Water Solubility .

Scientific Research Applications

Emulsion Polymerization and Latex Properties

Poly(vinyl alcohol) is often used in vinyl acetate emulsion polymerization as a protective colloid. Its complex role involves grafting reactions with the monomer, influencing process mechanisms and the colloidal properties of the latex. Studies have shown variations in kinetics depending on the types of polyvinyl alcohol used, affecting the rheological behavior of different latexes and suggesting hypotheses on interaction mechanisms in these systems (Carrà, Sliepcevich, Canevarolo, & Carrà, 2005).

Medical Applications and Magnetic Polymer Microparticles

The synthesis of poly(vinyl acetate)/poly(vinyl alcohol) has been detailed for medical applications, specifically in intravascular embolization procedures and hyperthermia treatment. Research indicates that these materials exhibit thermal stability and maintain the morphology of the precursor poly(vinyl acetate) under mild reaction conditions (Ferreira, Segura, Souza, Umpierre, & Machado, 2012).

Industrial and Biodegradable Properties

Poly(vinyl alcohol) is a highly crystalline polyhydroxy polymer known for its tensile strength, abrasion resistance, and superior oxygen-barrier properties. It is fully biodegradable and nonhazardous, with major industrial uses in textile sizing, adhesives, emulsion polymerization, paper coating, and as an additive in various products (Marten, 2002).

Synthesis and Applications in Copolymerization

Vinyl acetal polymers, including poly(vinyl acetate), poly(vinyl alcohol), and poly(vinyl acetal), are significant in applications requiring optical clarity, high pigment, and filler binding capacity. These polymers are used in safety glass, adhesives, and surface coatings due to their toughness and adhesion properties (Wade, 2003).

Star Polymers via MADIX/RAFT Polymerization

Poly(vinyl acetate) stars prepared using MADIX/RAFT polymerization demonstrate the potential for developing complex macromolecular structures with varied applications in advanced materials (Stenzel, Davis, & Barner‐Kowollik, 2004).

Engineering and Medical Applications

Poly(vinyl alcohol) and its composites are utilized in various engineering and medical applications, including hydrogels with unique morphological and physico-mechanical features, electrical film membranes, chemical separation, and drug carriers (Feldman, 2020).

RAFT Polymerization for Biomedical Use

The reversible addition fragmentation chain transfer (RAFT) polymerization of vinyl esters, including poly(vinyl alcohol), is explored for biomedical applications, highlighting its potential in precision polymer synthesis and as reactive stabilizers (Harrisson et al., 2014).

Biodegradation and Environmental Impact

Poly(vinyl alcohol) is environmentally significant due to its biodegradability under aerobic and anaerobic conditions. Its industrial discharge has led to the exploration of bioremediation methods, focusing on microorganisms and enzymes capable of degrading PVA (Halima, 2016).

Safety And Hazards

Acute (short-term) inhalation exposure of workers to vinyl acetate has resulted in eye irritation and upper respiratory tract irritation . Chronic (long-term) occupational exposure did not result in any severe adverse effects in workers; some instances of upper respiratory tract irritation, cough, and/or hoarseness were reported .

Future Directions

The fundamentals of electrochemical characterization for analyzing the mechanism of supercapacitor applications, such as EIS, LSV and dielectric constant, are highlighted. Similarly, thermodynamic transport models of ions and their mechanism about temperature based on Arrhenius and Vogel–Tammann–Fulcher (VTF) are analyzed .

properties

IUPAC Name

ethenol;ethenyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2.C2H4O/c1-3-6-4(2)5;1-2-3/h3H,1H2,2H3;2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALWOYBZYFNRDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=C.C=CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25213-24-5, 107122-20-3
Record name Vinyl acetate-vinyl alcohol copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25213-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid ethenyl ester, polymer with ethenol, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107122-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID601045916
Record name Ethenyl acetate polymer with ethenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid ethenyl ester, polymer with ethenol

CAS RN

25213-24-5
Record name Acetic acid ethenyl ester, polymer with ethenol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid ethenyl ester, polymer with ethenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.577
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Wohlfarth - Polymer Solutions, 2009 - Springer
… (vinyl alcohol-vinyl acetate); Poval PVA 220E; PVS 18/11; PVS-TR; SMR 100L; SMR 80L; Ucar 137; UM-PVA; Vinyl acetate-vinyl alcohol copolymer; Vinyl acetate-vinyl alcohol polymer; …
Number of citations: 0 link.springer.com
AJ Hepburn, AJ Daugulis - Journal of Chemical Technology & …, 2012 - Wiley Online Library
BACKGROUND: Succinic acid (SA) is an intermediate in the production of commodity chemicals, but SA bioproduction has not yet been commercialized due to end product inhibition …
Number of citations: 22 onlinelibrary.wiley.com
GM Goldberg… - NASA STI/Recon …, 1977 - apps.dtic.mil
… The terpolymer was a vinyl chloride/vinyl acetate/vinyl alcohol polymer. It was soluble in acetone and methylene chloride but exhibited variable behavior when coated on the dyed black …
Number of citations: 3 apps.dtic.mil

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